![molecular formula C18H20N2O3S B3574350 N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B3574350.png)
N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide
Overview
Description
N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide is a chemical compound with the molecular formula C16H16N2OS It is known for its unique structure, which includes a benzamide core substituted with dimethylphenyl and dimethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, phenyl derivatives.
Scientific Research Applications
N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
- N-[(3,5-dimethylphenyl)carbamothioyl]acetamide
- N-[(3,5-dimethylphenyl)carbamothioyl]butanamide
Uniqueness
N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-5-12(2)7-14(6-11)19-18(24)20-17(21)13-8-15(22-3)10-16(9-13)23-4/h5-10H,1-4H3,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJQSEGCYXOCIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.